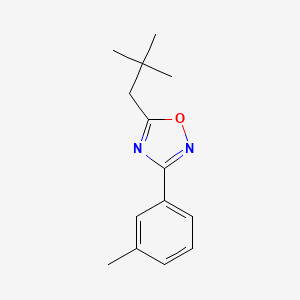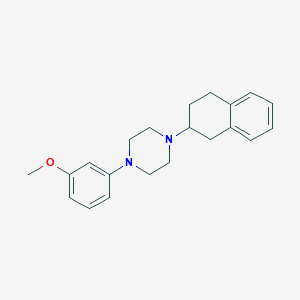![molecular formula C19H31N3O4 B5318028 4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)
4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMFUMFA and has a unique chemical structure that makes it an interesting subject of study.
科学研究应用
DMFUMFA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. DMFUMFA has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
作用机制
The exact mechanism of action of DMFUMFA is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. DMFUMFA has also been found to modulate the immune response and reduce oxidative stress.
Biochemical and Physiological Effects
DMFUMFA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune response. DMFUMFA has also been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
DMFUMFA has several advantages for lab experiments. It is stable and can be easily synthesized in high yield and purity. DMFUMFA is also soluble in water and other common solvents, making it easy to use in various experimental setups. However, DMFUMFA has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on DMFUMFA. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. DMFUMFA has also been studied for its potential use in cancer treatment, and further research in this area is needed. Additionally, more studies are needed to fully understand the mechanism of action of DMFUMFA and its potential side effects.
Conclusion
In conclusion, DMFUMFA is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. Its unique chemical structure, anti-inflammatory, anti-tumor, and anti-viral properties make it an interesting subject of study. Further research is needed to fully understand the mechanism of action of DMFUMFA and its potential applications in the treatment of various diseases.
合成方法
The synthesis of DMFUMFA involves a multi-step process that includes the reaction of 5-(4-morpholinylmethyl)-3-furoic acid with 4-aminobutanol and subsequent reactions with formaldehyde and dimethylamine. The final product is obtained after purification and isolation steps. This method has been optimized to produce DMFUMFA in high yield and purity.
属性
IUPAC Name |
[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]-[5-(morpholin-4-ylmethyl)furan-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4/c1-20(2)15-19(24)4-3-6-22(7-5-19)18(23)16-12-17(26-14-16)13-21-8-10-25-11-9-21/h12,14,24H,3-11,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFGVCOZLHHCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)C2=COC(=C2)CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)
![4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
![3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5317978.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5317985.png)
![3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)

![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318010.png)
